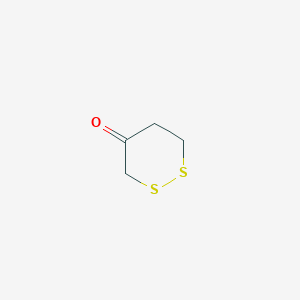
1,2-Dithian-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithian-4-one is an organosulfur compound with the molecular formula C4H6OS2. It is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms and a ketone group.
Méthodes De Préparation
1,2-Dithian-4-one can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-butanedithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Dithian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding diol or thiol, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major products formed from these reactions include sulfoxides, sulfones, diols, and thiols, which have their own unique applications in various fields.
Applications De Recherche Scientifique
1,2-Dithian-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s sulfur-containing structure makes it a valuable tool in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Mécanisme D'action
The mechanism of action of 1,2-Dithian-4-one involves its ability to undergo various chemical transformations, which can modulate its biological activity. The compound can interact with molecular targets such as enzymes involved in sulfur metabolism, leading to changes in their activity and subsequent biochemical effects .
Comparaison Avec Des Composés Similaires
1,2-Dithian-4-one can be compared with other similar compounds, such as:
1,3-Dithiane: Known for its use as a protecting group for carbonyl compounds and its role in umpolung reactions.
1,4-Dithiane: Used as a C2-building block in organic synthesis and known for its ability to form complex molecular architectures.
3-Methyl-1,2-Dithian-4-one: A derivative of this compound with similar chemical properties but different reactivity due to the presence of a methyl group.
The uniqueness of this compound lies in its specific reactivity and the presence of a ketone group, which distinguishes it from other dithianes and enhances its utility in various chemical transformations.
Propriétés
Numéro CAS |
123728-62-1 |
|---|---|
Formule moléculaire |
C4H6OS2 |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
dithian-4-one |
InChI |
InChI=1S/C4H6OS2/c5-4-1-2-6-7-3-4/h1-3H2 |
Clé InChI |
KEYSLSNDOHVVSK-UHFFFAOYSA-N |
SMILES canonique |
C1CSSCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















